molecular formula C9H18O B2673316 3-(2,2-Dimethylpropyl)cyclobutan-1-ol CAS No. 2357257-89-5

3-(2,2-Dimethylpropyl)cyclobutan-1-ol

Cat. No.: B2673316
CAS No.: 2357257-89-5
M. Wt: 142.242
InChI Key: XWLJMOLVICIJPV-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H18O . It is characterized by a cyclobutane ring, a four-membered carbon cycle known for its significant ring strain, which can enhance reactivity compared to larger cycloalkanes by facilitating ring-opening reactions to relieve strain . This structural feature, combined with its alcohol functional group, makes it a valuable intermediate in organic synthesis and materials science research. The compound is classified under CID 66598008 in public chemical databases, which provide foundational structural information such as its SMILES notation (CC(C)(C)CC1CC(C1)O) . As a cyclobutanol derivative, it serves as a versatile building block for the synthesis of more complex molecular architectures. Potential research applications include its use as a precursor in polymer chemistry, where the rigid cyclobutane ring can influence material properties, and in pharmaceutical research for the exploration of novel bioactive molecules . The hydroxyl group can undergo typical reactions such as oxidation, esterification, and substitution, enabling further functionalization . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLJMOLVICIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 3 2,2 Dimethylpropyl Cyclobutan 1 Ol

Cyclobutanol (B46151) Ring-Opening Reactions

The inherent ring strain of the cyclobutane (B1203170) moiety in 3-(2,2-dimethylpropyl)cyclobutan-1-ol makes it susceptible to ring-opening reactions under various conditions. These reactions can proceed through different mechanistic pathways, including acid-catalyzed rearrangements, radical-mediated fissions, and semipinacol rearrangements, each leading to unique product profiles.

Acid-Catalyzed Rearrangements and C-C Bond Cleavage

In the presence of acid, this compound can undergo a dehydration reaction to form a cyclobutyl cation. This carbocation is highly unstable and can rearrange through C-C bond cleavage to alleviate ring strain, leading to the formation of more stable acyclic or larger ring structures. The mechanism involves protonation of the hydroxyl group, followed by the loss of a water molecule to generate the secondary cyclobutyl carbocation. Subsequent cleavage of a C-C bond within the ring can lead to a variety of rearranged products.

One plausible pathway involves the cleavage of the C1-C2 bond, leading to a homoallylic cation which can then be trapped by a nucleophile or undergo further rearrangement. Another possibility is the cleavage of the C1-C4 bond, which would also result in a rearranged carbocation. The regioselectivity of the C-C bond cleavage is influenced by the substitution pattern on the cyclobutane ring and the stability of the resulting carbocation intermediates.

A representative acid-catalyzed rearrangement of a substituted cyclobutanol is the ring expansion to a cyclopentanone derivative. While not a direct ring-opening, this type of rearrangement demonstrates the propensity of the cyclobutane ring to undergo skeletal changes under acidic conditions to relieve strain.

ReactantReagentProduct(s)Reference
1-Aryl-cyclobutanolProtic or Lewis Acid2-Aryl-cyclopentanone nih.gov

This table is illustrative of a typical acid-catalyzed rearrangement of a cyclobutanol derivative and not specific to this compound.

Radical-Mediated Ring Fissions

Radical-mediated reactions provide an alternative pathway for the ring-opening of cyclobutanols. These reactions are typically initiated by the formation of an alkoxy radical from the hydroxyl group of this compound. This can be achieved through various methods, such as reaction with a metal catalyst and a radical initiator. The resulting alkoxy radical can then undergo β-scission, leading to the cleavage of a C-C bond in the cyclobutane ring and the formation of a carbon-centered radical. epa.gov

The regioselectivity of the ring fission is determined by the stability of the resulting radical. In the case of this compound, cleavage of the C1-C2 or C1-C4 bond would lead to a primary or secondary alkyl radical, respectively. The subsequent fate of this radical intermediate depends on the reaction conditions and the presence of other reagents. It can be trapped by a radical scavenger, undergo intramolecular cyclization, or participate in other radical chain propagation steps.

SubstrateConditionsProduct TypeReference
CyclobutanolsAg-catalyzedγ-Halogenated ketones epa.gov
CyclobutanolsMn-catalyzedγ-Azido ketones epa.gov

This table showcases general radical-mediated ring-opening functionalizations of cyclobutanols.

Semipinacol Rearrangements

Semipinacol rearrangements are a class of reactions that involve the 1,2-migration of a carbon or hydrogen atom in a β-hydroxy substituted system, leading to the formation of a carbonyl compound. wikipedia.orgsynarchive.com In the context of this compound, a semipinacol rearrangement would typically be initiated by the activation of the hydroxyl group, for instance, by converting it into a better leaving group like a tosylate or by using a Lewis acid.

The departure of the leaving group generates a carbocation at the C1 position. This is followed by the migration of one of the adjacent carbon atoms of the cyclobutane ring (C2 or C4) to the carbocationic center. This migration occurs with concomitant ring expansion, leading to a cyclopentanone derivative. The migratory aptitude of the different ring carbons can be influenced by their substitution. In this specific molecule, the migration of the C2 or C4 bond would lead to the formation of a five-membered ring ketone. This rearrangement provides an efficient method for the construction of cyclopentanone skeletons from readily available cyclobutanols. nih.gov

Starting MaterialKey TransformationProductReference
Allylic cyclobutanolsEnantioselective protonation followed by 1,2-shiftSubstituted cyclopentanones nih.gov
Dihydrofuran derived cyclobutanolRing-expansion semipinacol rearrangementFused cyclopentanone nih.gov

This table provides examples of semipinacol rearrangements in related cyclobutanol systems.

Ring Expansion Transformations

The strain in the four-membered ring of this compound can be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable carbocyclic or heterocyclic rings. These transformations are often mediated by transition metal catalysts or proceed through mechanisms that involve the formation of nitrogen-containing intermediates.

Metal-Catalyzed Ring Expansion Mechanisms (e.g., Ir, Rh, Fe)

Transition metals such as iridium, rhodium, and iron can catalyze the ring expansion of cyclobutanols. These reactions often proceed through the formation of a metal-alkoxide intermediate, followed by β-carbon elimination, which involves the cleavage of a C-C bond in the cyclobutane ring and insertion of a carbon atom into the metal-carbon bond.

Iridium-catalyzed reactions can lead to the enantioselective cleavage of the cyclobutanol C-C bond. nih.gov The proposed mechanism involves the oxidative addition of the O-H bond to the iridium catalyst, followed by β-carbon elimination to form an iridacyclopentane intermediate. Reductive elimination then furnishes the ring-expanded product. researchgate.net

Rhodium-catalyzed ring expansions of cyclobutanols have been reported to yield highly substituted cyclopentanols in an enantioselective manner. thieme-connect.com These reactions often involve the insertion of a carbenoid carbon into a C-C bond of the cyclobutanol.

Iron-catalyzed reactions have also been developed for the ring expansion of cyclobutanols, providing a more sustainable and cost-effective alternative to precious metal catalysts. acs.org

Catalyst SystemSubstrateProductReference
Iridium ComplexProchiral tert-cyclobutanolsβ-Methyl-substituted ketones nih.govresearchgate.net
Rhodium ComplexCyclobutanols and diazo compoundsSubstituted cyclopentanols thieme-connect.com
Iron HalideCyclobutanols and aminating reagent1-Pyrrolines acs.org

This table summarizes metal-catalyzed ring expansion reactions of cyclobutanols.

C-N/C=N Bond Formation via Ring Expansion

Ring expansion of cyclobutanols can also be coupled with the incorporation of nitrogen to form N-heterocycles. These transformations are of significant synthetic value as they provide access to important structural motifs found in many biologically active molecules.

Rhodium(II)-catalyzed reactions of ortho-cyclobutanol-substituted aryl azides have been shown to produce medium-sized N-heterocycles. nih.govacs.org The mechanism is believed to involve the formation of a rhodium N-arylnitrene intermediate, which then undergoes a chemoselective and stereospecific ring-expansion step.

An iron-catalyzed method has been developed for the synthesis of 1-pyrrolines from cyclobutanol derivatives and an aminating reagent. acs.orgacs.org This one-pot procedure achieves the formation of a C-N bond and a C=N double bond through a ring expansion mechanism. The proposed mechanism involves the formation of an iron-nitrene complex, which reacts with the cyclobutanol derivative.

CatalystReagentsProductReference
Rh₂(II) catalystortho-cyclobutanol-substituted aryl azidesMedium-sized N-heterocycles nih.govacs.org
FeCl₂Cyclobutanol and MsONH₃OTf1-Pyrroline acs.orgacs.org

This table illustrates C-N/C=N bond formation via ring expansion of cyclobutanols.

Exploration of 1,2-Migration Pathways (e.g., Stieglitz Shift, Aryl Shift)

In reactions involving this compound, particularly under conditions that promote the formation of a carbocation at the C-1 position, 1,2-migration pathways are critical to understanding the observed product distributions. These rearrangements, broadly classified as Wagner-Meerwein rearrangements, involve the shift of a hydrogen, alkyl, or aryl group from an adjacent carbon to the carbocationic center, leading to a more stable carbocation intermediate. wikipedia.orgmychemblog.comlscollege.ac.in

For this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary cyclobutyl carbocation. This intermediate is inherently unstable due to significant ring strain and the secondary nature of the carbocation. masterorganicchemistry.com Consequently, it is highly prone to rearrangement. The primary driving force for these shifts is the formation of a more stable carbocation, such as a tertiary or resonance-stabilized carbocation. libretexts.orglibretexts.org

Two principal 1,2-migration pathways can be envisioned for the secondary carbocation derived from this compound:

1,2-Alkyl Shift (Ring Expansion/Contraction): More significantly, a carbon-carbon bond of the cyclobutane ring can migrate. This can lead to either ring expansion, forming a cyclopentyl cation, or ring contraction, which is less likely in this case. Ring expansion is a common fate for cyclobutylcarbinyl cations as it relieves ring strain. stackexchange.com In the case of the 3-(2,2-dimethylpropyl)cyclobutyl cation, migration of the C1-C2 or C1-C4 bond to the adjacent carbocation center would lead to a substituted cyclopentyl cation, which is generally more stable than its cyclobutyl precursor due to reduced angle and torsional strain.

While the Stieglitz rearrangement specifically refers to the 1,2-rearrangement of trityl amine derivatives to triaryl imines, and aryl shifts are common in systems with aromatic substituents, the underlying principle of a 1,2-migration to a more stable electron-deficient center is analogous to the rearrangements expected for the carbocation of this compound. wikipedia.org The propensity for these shifts is dictated by the relative stability of the resulting carbocation.

Rearrangement TypeMigrating GroupInitial CarbocationResulting CarbocationDriving Force
1,2-Hydride ShiftHSecondarySecondary/TertiaryFormation of a more stable carbocation
1,2-Alkyl ShiftAlkylSecondaryTertiaryFormation of a more stable carbocation
Ring ExpansionC-C bondCyclobutylCyclopentylRelief of ring strain and formation of a more stable carbocation

Stereochemical Dynamics and Inversion Mechanisms

Inversion Barriers in Cyclobutane Ring-Puckering

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.comlibretexts.org This puckered ring can undergo a process of inversion, where it flips between two equivalent puckered conformations through a planar transition state. The energy barrier to this inversion is a key parameter in understanding the stereochemical dynamics of this compound.

For the parent cyclobutane, the inversion barrier is relatively low, estimated to be around 482 cm⁻¹ (approximately 5.8 kJ/mol). nih.gov This low barrier allows for rapid interconversion between the puckered conformations at room temperature. However, the presence of substituents on the cyclobutane ring can significantly influence the inversion barrier. Large, bulky substituents like the 2,2-dimethylpropyl group are expected to have a notable effect.

The bulky 2,2-dimethylpropyl group will preferentially occupy an equatorial position in the puckered cyclobutane ring to minimize steric interactions. This preference will create a significant energy difference between the two possible puckered conformations, effectively raising the barrier to ring inversion. The presence of electronegative substituents can also affect the inversion barrier by influencing the electronic structure of the ring. researchgate.netresearchgate.net

Cyclobutane DerivativeInversion Barrier (kJ/mol)Key Influencing Factor
Cyclobutane (unsubstituted)~5.8Torsional strain relief
Substituted CyclobutanesVariable (generally higher)Steric hindrance and electronic effects of substituents

Dynamic Kinetic Asymmetric Transformations

Dynamic Kinetic Asymmetric Transformations (DyKAT) are powerful synthetic strategies that allow for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. nih.govnus.edu.sg This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. Given that this compound is a chiral secondary alcohol, it is a potential substrate for DyKAT.

A typical DyKAT of a secondary alcohol involves two catalytic cycles operating concurrently:

Enantioselective Transformation: An enzyme or a chiral catalyst selectively reacts with one enantiomer of the alcohol. For example, a lipase could selectively acylate the (R)-enantiomer.

Racemization: A second catalyst, often a transition metal complex (e.g., ruthenium-based), racemizes the remaining (S)-enantiomer of the alcohol. mdpi.comnih.gov

For this compound, a successful DyKAT process would require a robust racemization catalyst that can overcome the stereochemical stability of the alcohol and a highly enantioselective acylation or oxidation catalyst that can differentiate between the two enantiomers. The efficiency of the DyKAT would depend on the relative rates of the enantioselective reaction and the racemization. For an effective DyKAT, the rate of racemization must be comparable to or faster than the rate of the reaction of the slower-reacting enantiomer. nih.gov

Elucidating Reaction Intermediates and Transition States

Spectroscopic Detection of Intermediates

The direct observation of reaction intermediates is crucial for validating proposed reaction mechanisms. In reactions of this compound that proceed through carbocationic intermediates, spectroscopic techniques can provide valuable insights. Due to the high reactivity and short lifetimes of carbocations, specialized techniques are often required for their detection. slideshare.net

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing stable carbocations. libretexts.org By conducting the reaction at very low temperatures in superacid media, it is possible to generate and stabilize carbocation intermediates long enough for their NMR spectra to be recorded. For reactions involving this compound, low-temperature NMR could potentially be used to observe the initially formed secondary cyclobutyl carbocation and any subsequent rearranged species, such as a cyclopentyl cation. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would provide definitive structural information about these intermediates. nih.govnih.gov

Other spectroscopic methods, such as UV-Vis and IR spectroscopy, can also be employed, particularly for conjugated or otherwise chromophoric intermediates. However, for the non-conjugated carbocations expected from this compound, NMR remains the most powerful tool for detailed structural elucidation.

Computational Modeling of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by modeling the structures and energies of transition states and intermediates. acs.orgbeilstein-journals.org For reactions of this compound, computational modeling can provide detailed insights into the energetics of various possible pathways.

By calculating the potential energy surface, researchers can identify the transition state structures for key steps such as 1,2-hydride shifts, ring expansions, and reactions with nucleophiles. The calculated activation energies for these different pathways can then be compared to predict the most likely reaction mechanism and product distribution. arxiv.orgresearchgate.net

For example, DFT calculations could be used to compare the activation barrier for the 1,2-hydride shift versus the ring-expansion of the 3-(2,2-dimethylpropyl)cyclobutyl carbocation. Such calculations would likely show a lower barrier for the ring-expansion pathway due to the significant relief of ring strain in the transition state. nih.gov Furthermore, computational models can predict the stereochemical outcome of reactions by comparing the energies of diastereomeric transition states. rsc.org

Computational MethodInformation ObtainedApplication to this compound Reactions
Density Functional Theory (DFT)Geometries and energies of reactants, products, intermediates, and transition statesPredicting reaction pathways, activation barriers, and product regioselectivity/stereoselectivity
Ab initio methods (e.g., MP2, CCSD(T))Highly accurate energies for benchmarking DFT resultsRefining the energetics of key mechanistic steps

Reactivity of the Hydroxyl Group and the 2,2-Dimethylpropyl Moiety

The chemical character of this compound is primarily dictated by the hydroxyl (-OH) group situated on the cyclobutane ring and the sterically demanding 2,2-dimethylpropyl group at the 3-position. These two features give rise to a unique pattern of reactivity, influencing reaction pathways and product distributions.

The hydroxyl group can undergo a variety of typical alcohol reactions, including oxidation, esterification, and conversion to leaving groups for substitution or elimination reactions. However, the proximity of the bulky 2,2-dimethylpropyl group and the inherent strain of the cyclobutane ring can lead to atypical mechanistic pathways, particularly in reactions that proceed through carbocationic intermediates.

The 2,2-dimethylpropyl group is generally considered to be chemically inert due to the absence of protons on the quaternary carbon and the steric hindrance provided by the three methyl groups. However, its significant steric bulk plays a crucial role in directing the approach of reagents to the reactive centers of the molecule. Furthermore, under conditions that favor carbocation formation, this group is known to participate in skeletal rearrangements.

A notable reaction of analogous neopentyl systems, such as neopentyl alcohol, when treated with strong acids like HBr, is the formation of a rearranged product. pearson.com This occurs via a protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This unstable intermediate then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which is then attacked by the bromide ion. pearson.com

In the case of this compound, similar rearrangements are plausible under acidic conditions. Protonation of the hydroxyl group and subsequent loss of water would lead to a secondary carbocation on the cyclobutane ring. This carbocation could then potentially undergo ring contraction to a cyclopropylmethyl cation or a 1,2-hydride or alkyl shift, leading to a variety of rearranged products. The specific outcome would be dependent on the reaction conditions and the relative stabilities of the various cationic intermediates.

The table below outlines the expected reactivity of the hydroxyl group in this compound, with a focus on the potential for rearrangement.

Reaction TypeReagentsExpected Product(s)Mechanistic Notes
Oxidation PCC, CH₂Cl₂3-(2,2-Dimethylpropyl)cyclobutan-1-oneStandard oxidation of a secondary alcohol.
Esterification Acetic anhydride (B1165640), pyridine3-(2,2-Dimethylpropyl)cyclobutanol acetateTypical ester formation.
Reaction with HBr Conc. HBrMixture of rearranged bromidesFormation of a secondary carbocation on the cyclobutane ring, followed by potential ring contraction or 1,2-shifts.
Dehydration Conc. H₂SO₄, heatMixture of alkenesE1 elimination proceeding through a carbocation intermediate, likely leading to a mixture of rearranged and unrearranged alkenes.

It is important to note that the reactivity of the 2,2-dimethylpropyl moiety itself is limited. It does not typically undergo direct substitution or elimination reactions. Its primary influence is steric, hindering access to the hydroxyl group and the adjacent C-H bonds on the cyclobutane ring. This steric hindrance can affect the rates of reaction and the regioselectivity of certain transformations.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Conformational Analysis of 3 2,2 Dimethylpropyl Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(2,2-dimethylpropyl)cyclobutan-1-ol, allowing for the unambiguous assignment of its atoms and the characterization of its stereochemical and dynamic properties.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons of the neopentyl group (a singlet for the nine equivalent methyl protons and a doublet for the methylene (B1212753) protons), as well as complex multiplets for the cyclobutane (B1203170) ring protons and a signal for the carbinol proton (CH-OH). The ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the tert-butyl group, the methylene bridge, and the four carbons of the cyclobutane ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are crucial for establishing connectivity. sdsu.eduyoutube.com Cross-peaks would be observed between the carbinol proton and the proton on C1 of the ring, as well as among the adjacent protons on the cyclobutane ring (C1-H with C2/C4-H, C2-H with C3-H, etc.). This helps to trace the sequence of protons around the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of ¹³C signals based on the already assigned ¹H signals. For example, the proton signal corresponding to the carbinol group will show a cross-peak with the C1 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment. acdlabs.comacdlabs.com They detect protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comacdlabs.com For this compound, NOESY/ROESY can determine the relative orientation (cis or trans) of the hydroxyl group and the neopentyl substituent. For example, in the cis isomer, a NOE cross-peak would be expected between the C1 proton and the C3 proton, whereas in the trans isomer, such an interaction would be absent or very weak.

A hypothetical table of expected NMR assignments is presented below.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
1 (CH-OH)65-753.8-4.2 (m)COSY: H-2, H-4; HMBC: C-2, C-3, C-4
2, 4 (CH₂)30-401.8-2.5 (m)COSY: H-1, H-3; HMBC: C-1, C-3, C-5
3 (CH)40-502.0-2.6 (m)COSY: H-2, H-4, H-5; HMBC: C-1, C-2, C-4, C-5, C-6
5 (CH₂)45-551.5-1.8 (d)COSY: H-3; HMBC: C-2, C-3, C-4, C-6, C-7
6 (C)30-35-HMBC: H-5, H-7
7 (CH₃)25-350.9-1.1 (s)HMBC: C-5, C-6

The cyclobutane ring is not planar and exists in a puckered conformation. It can undergo a dynamic process known as ring inversion, where one puckered conformation converts into another. nih.gov This process can be studied using dynamic NMR (D-NMR), typically by acquiring spectra at various temperatures.

At room temperature, this ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclobutane ring. However, upon cooling, the rate of inversion decreases. If the temperature is lowered sufficiently to the coalescence point and below, the exchange can be "frozen out," leading to the observation of separate, distinct signals for the axial and equatorial protons. Analysis of the line shapes as a function of temperature can provide quantitative data on the activation energy and kinetics of the ring inversion process. The bulky 2,2-dimethylpropyl group at the C3 position is expected to significantly influence the conformational equilibrium, likely favoring a conformation where this group occupies a pseudo-equatorial position to minimize steric strain.

While standard NMR techniques are powerful, isotopic labeling can provide even more specific information. whiterose.ac.uksigmaaldrich.com Labeling the hydroxyl group with the NMR-active ¹⁷O isotope would allow for direct observation of the oxygen atom. ¹⁷O-NMR is particularly sensitive to the local environment, including hydrogen bonding. nih.gov Changes in the ¹⁷O chemical shift and line width upon changes in solvent, concentration, or temperature can provide direct evidence of the oxygen's involvement in hydrogen bonding networks. However, due to the low natural abundance of ¹⁷O and its quadrupolar nature (which leads to broad signals), such studies are technically challenging and typically reserved for investigating specific mechanistic or interaction-based questions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The hydroxyl (-OH) group of this compound is a key feature that can participate in hydrogen bonding.

Infrared (IR) Spectroscopy: In a dilute solution with a non-polar solvent, the IR spectrum would show a sharp, relatively weak absorption band around 3600-3650 cm⁻¹, corresponding to the stretching vibration of a "free," non-hydrogen-bonded O-H group. libretexts.org As the concentration of the alcohol increases, or in a protic solvent, a second, much broader and more intense band will appear at a lower frequency (typically 3200-3400 cm⁻¹). This broad band is the hallmark of intermolecularly hydrogen-bonded O-H groups in dimers, trimers, and larger polymeric clusters. bibliotekanauki.plresearchgate.net The position and shape of this band can provide qualitative information about the strength and nature of the hydrogen-bonding network.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, changes in other parts of the spectrum, such as the C-O stretching mode, can also indicate the presence and extent of hydrogen bonding.

A table of characteristic IR absorption frequencies for the compound is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (H-bonded)Stretch3200-3400Strong, Broad
O-H (Free)Stretch3600-3650Sharp, Weak-Medium
C-H (sp³)Stretch2850-2960Strong
C-OStretch1050-1150Medium-Strong

Different conformers of a molecule possess unique sets of vibrational frequencies. For this compound, this includes the cis and trans diastereomers, as well as different puckered states of the cyclobutane ring.

By using variable-temperature IR or Raman spectroscopy, it may be possible to observe changes in the relative intensities of certain vibrational bands, corresponding to shifts in the equilibrium population of different conformers. nih.gov For instance, the C-O stretching vibration and various ring deformation modes (puckering, rocking) are often sensitive to the specific conformation of the molecule. researchgate.net Comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) for different possible conformers can aid in assigning these conformational signatures and determining the most stable conformation in a given state. bibliotekanauki.pl

Force Field Analysis from Vibrational Data

Force field analysis, derived from experimental vibrational data such as Infrared (IR) and Raman spectroscopy, serves as a powerful tool for understanding the intramolecular forces and dynamics of this compound. This computational method involves developing a mathematical model (a force field) that describes the potential energy of the molecule as a function of its atomic coordinates. By calculating the vibrational frequencies from this model and refining the force constants to match the experimentally observed frequencies, a detailed picture of the molecule's conformational landscape and vibrational modes can be achieved. nih.gov

For this compound, the analysis would focus on the characteristic vibrations of the cyclobutane ring and its substituents. The cyclobutane ring itself is not planar and exhibits low-frequency puckering vibrations, which are crucial for understanding its conformational flexibility. researchgate.net Vibrational assignments are made by comparing experimental spectra with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). dtic.milifo.lviv.ua The correlation between calculated and experimental data allows for the refinement of the force field, providing accurate descriptions of bond stretching, angle bending, and torsional potentials. researchgate.net

Key vibrational modes for this compound would include the O-H stretch of the alcohol, C-H stretches of the ring and the neopentyl group, and various skeletal vibrations of the cyclobutane ring. dtic.milminsky.ai The analysis of these modes provides insight into how the bulky 2,2-dimethylpropyl group and the hydroxyl group influence the ring's geometry and vibrational coupling.

Table 1: Expected Vibrational Modes for Force Field Analysis of this compound
Functional Group / MoietyVibrational ModeApproximate Frequency Range (cm⁻¹)Information Gained from Force Field Analysis
Hydroxyl (-OH)O-H Stretch3200 - 3600Insights into hydrogen bonding (intermolecular vs. intramolecular).
Hydroxyl (-OH)C-O Stretch1050 - 1260Confirmation of alcohol group and its coupling with the cyclobutane ring.
Alkyl (Ring & Side Chain)C-H Stretch2850 - 3000Detailed understanding of the local geometry and electronic environment of the hydrocarbon framework.
C-H Bend1350 - 1480
Cyclobutane RingRing Puckering< 400Characterization of the ring's conformational potential energy surface and flexibility.
Ring Skeletal Vibrations800 - 1200Information on ring strain and coupling between ring and substituent motions.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would yield precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous elucidation of the conformational and stereochemical details of this compound.

A single-crystal X-ray diffraction study of this compound would reveal the preferred conformation of the molecule within a crystal lattice. The cyclobutane ring is expected to adopt a puckered, non-planar conformation to alleviate torsional strain. researchgate.net The analysis would precisely quantify this puckering.

Due to significant steric bulk, the 2,2-dimethylpropyl (neopentyl) group would strongly prefer an equatorial position on the cyclobutane ring to minimize unfavorable 1,3-diaxial interactions. lumenlearning.comvaia.com The orientation of the hydroxyl group (axial or equatorial) would also be determined, which could differ between the cis and trans diastereomers.

Furthermore, the crystallographic data would expose the details of the crystal packing. A key feature would be the intermolecular hydrogen bonding network formed by the hydroxyl groups, which would dictate how the molecules arrange themselves in the solid state. The crystal structure of the parent compound, cyclobutanol (B46151), has been shown to form hydrogen-bonded molecular chains. ed.ac.uked.ac.uk Similar motifs would be expected for this substituted derivative.

Table 2: Information Derived from X-ray Crystallography of this compound
Crystallographic ParameterTypical Data ObtainedStructural Insight Provided
Space Group & Unit Celle.g., P2₁/c; a, b, c, α, β, γDefines the crystal system and the symmetry of the molecular packing.
Bond Lengths & Anglese.g., C-C: ~1.55 Å; C-C-C: ~88°Reveals ring strain in the cyclobutane core compared to ideal sp³ geometries.
Torsion (Dihedral) Anglese.g., C1-C2-C3-C4Quantifies the degree of ring puckering and the orientation of substituents.
Substituent PositionAxial / EquatorialConfirms the lowest energy conformation in the solid state, showing the bulky neopentyl group in an equatorial position.
Hydrogen Bond GeometryO-H···O distance and angleDescribes the intermolecular interactions that govern the crystal packing arrangement.

The molecule this compound possesses two stereocenters (at carbons C1 and C3), meaning it can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers. X-ray crystallography is an unparalleled technique for confirming the relative stereochemistry (cis vs. trans) of the substituents. mdpi.comacs.org The crystal structure would show unequivocally whether the hydroxyl and neopentyl groups are on the same side or opposite sides of the cyclobutane ring.

For an enantiomerically pure sample that forms a chiral crystal (i.e., crystallizes in a non-centrosymmetric space group), the absolute configuration can also be determined. This is typically achieved through the analysis of anomalous dispersion effects, which requires high-quality diffraction data. The resulting Flack parameter provides a reliable indicator of the correct absolute stereochemistry. soton.ac.uk This would allow for the unambiguous assignment of descriptors such as (1R,3R), (1S,3S), (1R,3S), or (1S,3R).

Chiral Spectroscopy for Absolute Configuration Determination (e.g., CD/VCD)

While X-ray crystallography is the gold standard for solid-state structure, chiral spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules in solution. biotools.usresearchgate.netresearchgate.net VCD, the infrared analogue of ECD, measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.

The determination of the absolute configuration of an enantiomer of this compound using VCD involves a synergistic approach combining experimental measurement and computational prediction. biotools.usschrodinger.com First, the experimental VCD spectrum of a single, purified enantiomer is recorded. Next, the VCD spectrum for one specific absolute configuration (e.g., the (1R,3S) isomer) is calculated using quantum mechanical methods like DFT. rsc.org

The absolute configuration of the experimental sample is then assigned by comparing the measured spectrum to the calculated one. If the signs (+ or -) and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the sample is assigned the configuration used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. This non-destructive technique is invaluable, especially for samples that are difficult to crystallize. biotools.us

Table 3: Workflow for Absolute Configuration Assignment using VCD
StepProcedureExpected Outcome / Result
1. Sample PreparationIsolate a pure enantiomer of either the cis or trans diastereomer.Enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).
2. Experimental MeasurementRecord the VCD and IR spectra of the sample.A VCD spectrum with a specific pattern of positive and negative bands.
3. Computational ModelingPerform a conformational search and calculate the Boltzmann-averaged VCD spectrum for a single, known absolute configuration (e.g., 1R,3S).A predicted VCD spectrum with a specific pattern for the chosen enantiomer.
4. Spectral ComparisonCompare the experimental VCD spectrum with the computationally predicted spectrum.A visual and statistical match (or mirror-image match) between the two spectra.
5. AssignmentIf the spectra match, the experimental sample has the calculated absolute configuration. If they are mirror images, it has the opposite configuration.Unambiguous assignment of the absolute configuration (e.g., 1R,3S or 1S,3R) of the molecule in solution.

Derivatization and Chemical Transformations of 3 2,2 Dimethylpropyl Cyclobutan 1 Ol

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in 3-(2,2-dimethylpropyl)cyclobutan-1-ol is a primary site for chemical modification, allowing for the formation of esters and ethers, as well as oxidation to the corresponding ketone.

Esterification and Etherification Reactions

Esterification: The conversion of this compound to its corresponding ester can be achieved through various esterification methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com However, due to the steric hindrance around the secondary alcohol, harsher conditions or more reactive carboxylic acid derivatives may be necessary to achieve high yields. researchgate.net Alternative methods, such as acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine, can overcome the steric challenges. The choice of reagents can influence the reaction rate and yield, as shown in the table below.

Esterification MethodReagentsTypical ConditionsReactivity Consideration
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Heat, excess carboxylic acid or removal of waterEquilibrium-driven; may be slow for sterically hindered alcohols.
AcylationAcid Chloride or Anhydride, Base (e.g., Pyridine)Room temperature or gentle heatingGenerally faster and higher yielding for hindered alcohols.
Steglich EsterificationCarboxylic Acid, DCC, DMAPRoom temperatureMild conditions suitable for sensitive substrates.

Etherification: The formation of an ether from this compound can be accomplished via methods like the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The success of this reaction is dependent on the steric hindrance of both the alkoxide and the alkyl halide. Given the bulky nature of the 3-(2,2-dimethylpropyl)cyclobutoxide, primary alkyl halides are the most suitable substrates to minimize competing elimination reactions.

Etherification MethodReagentsTypical ConditionsReactivity Consideration
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Primary Alkyl HalideAnhydrous solvent (e.g., THF, DMF)SN2 reaction; steric hindrance can favor E2 elimination with secondary/tertiary halides.
Alkoxymercuration-Demercuration1. Alkene, Hg(OAc)₂ 2. NaBH₄THF/WaterMarkovnikov addition of the alcohol to an alkene.

Oxidation to Corresponding Ketones or Other Oxygenated Species

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(2,2-dimethylpropyl)cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation. wikipedia.orglibretexts.org The choice of reagent is crucial to avoid over-oxidation or side reactions. For sterically hindered secondary alcohols, stronger oxidizing agents or specific catalytic systems may be required for efficient conversion. organic-chemistry.orgresearchgate.net

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). libretexts.orgnumberanalytics.com PCC is a milder option that typically stops at the ketone stage. libretexts.org Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that operates under mild conditions. numberanalytics.com More modern and environmentally benign methods may utilize catalytic systems such as TEMPO with a co-oxidant. organic-chemistry.org

Oxidation MethodReagent(s)Typical ProductNotes
Jones OxidationCrO₃, H₂SO₄, acetoneKetoneStrong oxidant, acidic conditions.
PCC OxidationPyridinium chlorochromate (PCC)KetoneMilder conditions, avoids over-oxidation. libretexts.org
Swern OxidationDMSO, oxalyl chloride, Et₃NKetoneMild, low-temperature conditions.
TEMPO-catalyzed OxidationTEMPO, NaOClKetoneCatalytic, often used in greener chemistry. organic-chemistry.org

Functionalization of the Cyclobutane (B1203170) Ring

The cyclobutane ring itself can be a target for chemical modification, offering pathways to more complex molecular architectures.

Regioselective and Stereoselective Functionalization of the Ring

Functionalization of the cyclobutane ring in this compound would likely proceed with a degree of regioselectivity and stereoselectivity influenced by the existing substituents. The bulky 2,2-dimethylpropyl group can direct incoming reagents to the less sterically hindered positions on the ring. nih.gov For reactions proceeding through a carbocation or radical intermediate, the stability of these intermediates at different positions on the ring will also dictate the regiochemical outcome.

Stereoselectivity in such reactions is also a key consideration. For instance, in the reduction of the corresponding ketone, 3-(2,2-dimethylpropyl)cyclobutan-1-one, with hydride reagents, the hydride will preferentially attack from the less hindered face of the carbonyl group, leading to a specific diastereomer of the alcohol. Studies on similar 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituent. acs.orgnih.gov This selectivity can be influenced by the choice of reducing agent, solvent, and reaction temperature. acs.orgvub.ac.be

Ring Expansion and Contraction Reactions to Form Other Ring Systems

The strained nature of the cyclobutane ring makes it susceptible to rearrangement reactions that can lead to either ring expansion or contraction.

Ring Expansion: Acid-catalyzed rearrangement of this compound can lead to the formation of cyclopentane (B165970) derivatives. This can occur through a carbocation intermediate, for example, by protonation of the hydroxyl group and subsequent loss of water. The resulting secondary carbocation on the cyclobutane ring can then undergo a 1,2-alkyl shift, leading to a more stable cyclopentyl carbocation. chemistrysteps.commasterorganicchemistry.com This type of rearrangement is a specific case of the Pinacol rearrangement when a 1,2-diol is involved. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The driving force for this expansion is the relief of ring strain from the cyclobutane to the less strained cyclopentane ring. reddit.com

Ring Contraction: While less common than expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can also be achieved under specific conditions. chemistryviews.org For instance, a tandem Wittig reaction-ring contraction of α-hydroxycyclobutanones can yield functionalized cyclopropanecarbaldehydes. rsc.orgresearchgate.net Another approach involves the oxidative rearrangement of certain cyclobutane derivatives. acs.org These reactions often proceed through complex mechanisms involving intermediates that facilitate the extrusion of a carbon atom from the ring.

Transformations Involving the 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl (neopentyl) group is known for its steric bulk and general lack of reactivity under standard nucleophilic substitution conditions (SN1 and SN2). masterorganicchemistry.com The primary carbon is sterically shielded by the quaternary center, making backside attack for an SN2 reaction extremely slow. nih.govacs.org SN1 reactions are also disfavored due to the instability of the primary carbocation that would be formed. youtube.com

However, under conditions that favor carbocation formation, the neopentyl group can undergo rearrangement. For example, if a carbocation is generated on the carbon adjacent to the quaternary center, a 1,2-methyl shift can occur, leading to a more stable tertiary carbocation. youtube.com Reactions involving radical intermediates may also provide a pathway for functionalization of the neopentyl group, though this would likely require harsh conditions and may lack selectivity. Intramolecular reactions, such as cyclization involving a reactive site on the neopentyl group, could also be envisioned, although the steric hindrance would remain a significant barrier. nih.gov

Utility as a Synthon with Orthogonal Synthetic Handles (e.g., Boronated Derivatives)

The strategic placement of functional groups that can be manipulated independently—known as orthogonal synthetic handles—is a cornerstone of modern synthetic chemistry. For a molecule like this compound, the introduction of a second functional group that is chemically distinct from the resident hydroxyl group can transform the simple cyclobutane scaffold into a versatile synthon for the construction of more complex molecular architectures. The preparation of borylated cyclobutanes is particularly desirable, as the boron moiety serves as a convenient synthetic handle for a wide array of subsequent chemical transformations. researchgate.netnih.gov

The presence of both a hydroxyl group and a boronic ester on the cyclobutane ring primes these molecules for selective and sequential derivatization. semanticscholar.org This dual functionality allows for a modular approach to synthesis, where each functional group can be independently addressed to build molecular complexity.

Derivatization of the Hydroxyl Group

The hydroxyl group of a borylated this compound derivative can readily undergo a variety of chemical transformations. The reactivity of the alcohol can be exploited to introduce new functionalities, such as esters and ethers, without disturbing the boronic ester. These transformations highlight the utility of the alkoxide as an effective nucleophile. researchgate.net

Key transformations of the hydroxyl handle include:

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid, often facilitated by a coupling agent.

Etherification: Formation of an ether can be achieved by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Nucleophilic Aromatic Substitution (SNAr): The corresponding alkoxide can also act as a nucleophile in SNAr reactions with electron-deficient aromatic systems.

These reactions demonstrate that the hydroxyl group can be effectively functionalized, even in the presence of the boronic ester, showcasing the orthogonal nature of these two handles. researchgate.net

Table 1: Representative Transformations of the Hydroxyl Handle
Reaction TypeReagentsProduct
EsterificationCarboxylic Acid, Coupling Agent (e.g., DCC)Ester Derivative
EtherificationBase (e.g., NaH), Alkyl HalideEther Derivative
SNArBase (e.g., NaH), Electron-Deficient Aryl Halide/TriflateAryl Ether Derivative

Derivatization of the Boronic Ester Group

The carbon-boron bond of the boronic ester is a powerful synthetic tool, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This functionality is stable to many of the reaction conditions used to modify the hydroxyl group, further emphasizing the synthetic utility of this intermediate.

Key transformations of the boronic ester handle include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides (or triflates) is a robust method for forming new carbon-carbon bonds. This allows for the introduction of various aromatic and unsaturated moieties.

Oxidation: The boronic ester can be oxidized to afford a second hydroxyl group. This transformation provides a pathway to 1,3-diols, which are valuable building blocks in their own right. The presence of a protected and an unprotected alcohol in the product enables further selective, orthogonal functionalization. researchgate.net

Matteson Homologation: This reaction sequence allows for the one-carbon extension of the boronic ester, converting it into a homologated boronic ester. This provides a means to further extend the carbon skeleton of the molecule. researchgate.net

The versatility of the boronic ester as a synthetic handle significantly broadens the synthetic possibilities for the 3-(2,2-dimethylpropyl)cyclobutanol scaffold.

Table 2: Representative Transformations of the Boronic Ester Handle
Reaction TypeReagentsProduct
Suzuki-Miyaura CouplingAryl/Vinyl Halide or Triflate, Pd Catalyst, BaseAryl/Vinyl Substituted Cyclobutanol (B46151)
OxidationOxidizing Agent (e.g., Sodium Perborate)Cyclobutane-1,3-diol Derivative
Matteson HomologationCH2Cl2, n-BuLiHomologated Boronic Ester Derivative

Applications of 3 2,2 Dimethylpropyl Cyclobutan 1 Ol As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Complex Organic Molecules

Cyclobutane-containing scaffolds are integral to numerous natural products and medicinally important molecules, where the four-membered ring provides a rigid, three-dimensional structure that can act as a bioisostere for other groups, such as aromatic rings or flexible alkyl chains. rsc.orgnih.govnih.gov 3-(2,2-Dimethylpropyl)cyclobutan-1-ol serves as a foundational building block for accessing more complex molecular architectures. lifechemicals.com

The hydroxyl functionality is a versatile point for synthetic elaboration. It can be readily oxidized to the corresponding ketone, 3-(2,2-Dimethylpropyl)cyclobutan-1-one, or be subjected to nucleophilic substitution reactions (potentially after conversion to a better leaving group like a tosylate or mesylate) to introduce a wide variety of other functional groups. Furthermore, the cyclobutane (B1203170) ring itself can participate in ring-opening or ring-expansion reactions, providing pathways to different carbocyclic or heterocyclic systems. The presence of the sterically significant neopentyl group can direct the stereochemical outcome of reactions, offering a degree of control in the synthesis of chiral molecules. fiveable.me This makes the compound a useful intermediate in the stereoselective synthesis of complex targets, including novel pharmaceutical candidates and biologically active probes. acs.orgnih.gov

Potential in Polymer Chemistry and Material Science

The unique structural properties of this compound make it an attractive precursor for advanced materials and polymers. Its rigid core can impart desirable thermal and mechanical properties to a polymer backbone, while the bulky side group can influence chain packing, solubility, and free volume.

A highly promising application of cyclobutane derivatives is in the field of mechanochemistry, specifically in the creation of stress-responsive polymers, or "mechanophores". nih.govduke.eduacs.org Research has demonstrated that polymers incorporating cyclobutane units into their backbone can undergo constructive chemical transformations when subjected to mechanical force, such as from ultrasound in solution. nih.govacs.org The core principle is the mechanochemical [2+2] cycloreversion of the cyclobutane ring, which opens to form two new alkene functionalities along the polymer chain. duke.edu This transformation can lead to changes in material properties, such as color, fluorescence, or the ability to self-strengthen through subsequent cross-linking reactions. acs.org

These polymers are typically synthesized from cyclobutane-containing diol or diacid monomers. nih.gov this compound is an ideal precursor for such a monomer. Through established synthetic routes, a second functional group, such as another hydroxyl or a carboxylic acid, could be introduced at the 3-position of the ring to create a difunctional monomer suitable for condensation polymerization (e.g., polyesterification). nih.gov

The bulky 2,2-dimethylpropyl substituent would be expected to influence the mechanochemical activation threshold of the resulting polymer and affect its bulk properties, such as glass transition temperature and solubility. The study of such substituted cyclobutane mechanophores is crucial for understanding structure-mechanochemical activity relationships. acs.org

Research Findings on Cyclobutane Mechanophores

FindingDescriptionPotential Implication for Polymers from this compoundReference
Mechanochemical [2+2] CycloreversionCyclobutane units embedded in a polymer chain can undergo a ring-opening reaction to form two alkenes when subjected to mechanical stress (e.g., ultrasound).Polymers derived from this compound could exhibit stress-responsive behavior, enabling applications in self-healing or damage-sensing materials. nih.govduke.edu
Synthesis from Diol MonomersStress-responsive polyesters have been successfully synthesized via carbodiimide-mediated polyesterification of cyclobutane-containing diols.The target alcohol is a direct precursor to a diol monomer needed for this type of polymerization. nih.govacs.org
Constructive Chemical TransformationThe alkenes generated from ring-opening can participate in constructive downstream reactions, such as thiol-ene additions, to form cross-linked networks.This could allow for the design of materials that strengthen or repair themselves in response to mechanical damage. duke.eduacs.org
Influence of SubstituentsThe stereochemistry and substitution pattern on the cyclobutane ring influence the dynamics and products of the mechanochemical ring-opening.The sterically bulky neopentyl group would likely have a significant and predictable impact on the force required for activation and the polymer's material properties. acs.orgnsf.gov

Beyond polymers, this compound can serve as a precursor to a variety of specialty chemicals.

Ketone Derivatives: Oxidation of the secondary alcohol group yields 3-(2,2-dimethylpropyl)cyclobutan-1-one. organic-chemistry.orgdocbrown.infolibretexts.org Substituted cyclobutanones are valuable intermediates in organic synthesis and can be used to access other complex molecules.

Ester Derivatives: Esterification of the alcohol with various carboxylic acids can produce a library of novel cyclobutyl esters. jetir.org Esters containing cyclic moieties are widely used as fragrance and flavor compounds, and the unique combination of the cyclobutane ring and the neopentyl group could lead to new and interesting olfactory properties. google.comnih.govencyclopedia.pub These esters could also be explored for use as specialty plasticizers or solvents.

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govnih.gov The design of molecules that can self-assemble into well-defined, functional architectures is a key goal. Rigid molecular scaffolds are often essential components in creating these assemblies.

The cyclobutane ring provides a conformationally restricted and well-defined scaffold. nih.govnih.gov this compound could be chemically modified to create amphiphilic molecules. For example, the hydroxyl group could be used to attach a polar head group, while the neopentyl-substituted cyclobutane core would serve as a bulky, hydrophobic tail. Such molecules would be expected to self-assemble in solution to form structures like micelles or vesicles, driven by hydrophobic interactions. The principles of crystal engineering could also be applied to direct the solid-state assembly of its derivatives into ordered networks. nih.gov

As discussed in the context of stress-responsive polymers, converting this compound into a difunctional monomer is a key step for its use in polymer chemistry. Methods for synthesizing 1,3-disubstituted cyclobutanes are well-established, allowing for the preparation of monomers like 3-(2,2-dimethylpropyl)cyclobutane-1,3-diol or the corresponding dicarboxylic acid. nih.govresearchgate.netnih.gov These monomers could be incorporated into polyesters, polyamides, or polyurethanes, where the rigid, substituted cyclobutane unit would impart unique properties such as high thermal stability and mechanical strength. researchgate.net

Furthermore, the molecule could be adapted for use as a cross-linking agent. By introducing two additional reactive functional groups onto the structure, a tetra-functional molecule could be created. When added in small amounts during polymerization, such a molecule would form covalent bonds between polymer chains, creating a robust three-dimensional network and significantly enhancing the material's modulus and solvent resistance.

Consideration in Catalyst Ligand Design

The performance of transition metal catalysts is critically dependent on the properties of the ligands that coordinate to the metal center. tcichemicals.comorgsyn.org Ligands influence the catalyst's activity, selectivity, and stability by modulating the steric and electronic environment of the metal. Sterically hindered (bulky) ligands are particularly important for promoting challenging cross-coupling reactions by favoring the desired reaction pathways and preventing catalyst deactivation. nih.govrsc.orgscbt.com

This compound is an excellent starting material for the synthesis of novel, sterically demanding ligands. The key features are:

A Rigid Scaffold: The cyclobutane ring provides a conformationally restricted backbone, which precisely positions the donor atom and the steric bulk relative to the metal center. acs.orgnih.gov

Significant Steric Hindrance: The neopentyl group is exceptionally bulky, a feature known to be beneficial in many catalytic systems. fiveable.memedium.comucla.edu This bulk is located remotely from the potential coordination site, a design principle that can enhance catalyst performance. ucla.edu

The hydroxyl group can be readily converted into a phosphine (B1218219), a common donor group in catalysis. nih.govmdpi.comsemanticscholar.org For instance, substitution of the hydroxyl group (via its tosylate) with a diphenylphosphide anion would yield a novel phosphine ligand. The resulting ligand would feature a highly encumbered environment around the phosphorus atom, which could prove advantageous in catalytic processes like Suzuki or Buchwald-Hartwig cross-coupling reactions. nih.gov The defined geometry of the cyclobutane scaffold combined with the significant steric footprint of the neopentyl group offers a new and compelling design motif for creating next-generation catalysts. bham.ac.uk

Potential Applications of this compound

Application AreaSpecific RoleKey Structural Features UtilizedPotential Products/Systems
Complex Molecule SynthesisChiral Building Block / Intermediate-OH handle, rigid scaffold, steric influence of neopentyl groupPharmaceuticals, agrochemicals, natural product analogues
Polymer ChemistryMechanophore PrecursorCyclobutane ring (for mechanochemical opening)Stress-responsive polymers, self-healing materials
Polymer ChemistryMonomer PrecursorRigid core, bulky side groupHigh-performance polyesters, polyamides with high Tg
Specialty ChemicalsStarting MaterialCyclic alcohol functionalityKetone intermediates, cyclobutyl ester fragrances
Supramolecular ChemistryAmphiphile PrecursorHydrophobic core (neopentyl + cyclobutane), -OH handle for polar headSelf-assembling systems (micelles, vesicles), organic frameworks
CatalysisLigand PrecursorRigid scaffold, sterically demanding neopentyl groupSterically hindered phosphine ligands for cross-coupling reactions

Precursor for Advanced Organic Materials

The unique combination of a strained four-membered ring and a bulky, chemically stable side group in this compound makes it a compelling candidate for the synthesis of advanced organic materials. Its utility can be inferred from the well-established chemistry of cyclobutane derivatives and the properties conferred by the neopentyl functional group. mdpi.comresearchgate.net

Inferred Role in Optoelectronic Materials:

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often requires molecular building blocks that provide thermal stability, processability, and specific solid-state packing. The neopentyl group in this compound is known to enhance thermal and hydrolytic stability in polymers. mdpi.comresearchgate.net This is a critical attribute for optoelectronic devices, where operational stability and longevity are paramount.

The cyclobutane ring itself can serve as a rigid, alicyclic scaffold. In a polymer backbone, this unit could help control chain conformation and limit excessive intermolecular interactions, which is crucial for achieving desired electronic properties and preventing aggregation-caused quenching of luminescence. Furthermore, the cyclobutane ring can be a latent reactive site; its ring strain allows for controlled ring-opening reactions, which could be exploited in polymerization processes or for creating specific material morphologies. researchgate.net

Inferred Role in Liquid Crystals:

Below are interactive tables detailing the inferred properties and research findings related to the use of this compound as a material precursor.

Table 1: Inferred Physicochemical Contributions to Advanced Materials

This table outlines the hypothetical contributions of the distinct structural motifs of this compound to the properties of advanced organic materials.

Structural MoietyProperty ContributionRationale for Application
Cyclobutane Ring Rigidity, Controlled ReactivityProvides a rigid scaffold for polymer backbones or liquid crystal cores. The ring strain energy (~26 kcal/mol) allows for selective ring-opening, useful in polymerization or functionalization. researchgate.netrsc.org
Neopentyl Group Thermal & Hydrolytic Stability, SolubilityThe quaternary carbon center shields adjacent bonds from degradation, enhancing material longevity. mdpi.comwikipedia.org Its bulkiness can improve solubility in organic solvents for easier material processing.
Hydroxyl Group Functional HandleOffers a reactive site for esterification, etherification, or other coupling reactions to incorporate the molecule into a larger polymer or mesogenic structure.

Table 2: Detailed Research Findings on Related Structural Motifs

This table summarizes relevant research findings on cyclobutane and neopentyl structures that support the inferred potential of this compound.

Research AreaKey FindingImplication for this compound
Cyclobutane Synthesis Cyclobutane derivatives are versatile building blocks for complex molecular architectures due to their unique reactivity. researchgate.netacs.orgThe compound can be used in ring-opening or ring-expansion reactions to create novel polymer structures.
Neopentyl Glycol in Resins Incorporation of neopentyl glycol into polyester (B1180765) resins significantly improves their resistance to heat, light, and water. wikipedia.orgjiuanchemical.comPolymers derived from this compound are expected to exhibit enhanced durability, making them suitable for demanding applications like OLEDs.
Liquid Crystal Design Molecular shape, including the presence of rigid cores and flexible tails, dictates the type and stability of liquid crystalline phases. tcichemicals.commdpi.comThe distinct rigid (cyclobutane) and bulky/flexible (neopentyl) parts of the molecule are ideal components for designing new mesogens with potentially unique phase behaviors.

Challenges and Future Directions in 3 2,2 Dimethylpropyl Cyclobutan 1 Ol Research

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no well-established, optimized synthetic routes specifically reported for 3-(2,2-Dimethylpropyl)cyclobutan-1-ol in peer-reviewed literature. General methods for the synthesis of substituted cyclobutanols, such as the reduction of the corresponding cyclobutanone, could theoretically be applied. For instance, 3-(2,2-dimethylpropyl)cyclobutan-1-one, a potential precursor, is listed in chemical databases. Its reduction using standard reducing agents like sodium borohydride could yield the target alcohol.

However, the development of efficient and sustainable routes would require overcoming several challenges. These include the synthesis of the cyclobutanone precursor itself, which can be complex. Furthermore, achieving high yields and minimizing waste in accordance with the principles of green chemistry would be a key objective for future synthetic strategies.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely unexplored. The presence of the sterically bulky 2,2-dimethylpropyl (neopentyl) group is expected to exert significant influence on the molecule's reactivity. This group could sterically hinder reactions at the hydroxyl group or on the cyclobutane (B1203170) ring itself.

Future research could focus on investigating reactions such as oxidations, esterifications, and ring-opening reactions. Understanding how the neopentyl group affects the stability and reactivity of the cyclobutane ring, which is inherently strained, could lead to the discovery of novel transformations and the synthesis of new molecular architectures.

Integration of Advanced Computational Modeling for Predictive Understanding and Design

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool in modern chemistry for predicting molecular properties and reaction mechanisms. However, no specific computational studies on this compound have been published.

Future computational work could provide valuable insights into the conformational preferences of the molecule, the energetic barriers for various reactions, and its spectroscopic properties. Such studies would be instrumental in guiding experimental work and accelerating the discovery of new reactions and applications.

Expanding Applications into Emerging Interdisciplinary Fields

The potential applications of this compound are yet to be determined due to the lack of dedicated research. The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery, offering a unique three-dimensional structure that can be used to explore chemical space. The lipophilic neopentyl group could influence the pharmacokinetic properties of molecules containing this scaffold.

Exploration of its biological activity, as well as its potential use as a building block in materials science, are promising avenues for future investigation. Its incorporation into polymers or liquid crystals could lead to materials with novel properties.

Overcoming Challenges in Stereocontrol and Chirality in Cyclobutanol (B46151) Chemistry

This compound can exist as cis and trans diastereomers, and each of these can exist as a pair of enantiomers. The stereocontrolled synthesis of a specific stereoisomer presents a significant challenge in cyclobutane chemistry.

Future research will need to focus on developing stereoselective synthetic methods to access individual stereoisomers of this compound. This would be crucial for investigating its structure-activity relationships in any potential applications, particularly in medicinal chemistry where chirality plays a critical role.

Strategies for Incorporating Cyclobutane Scaffolds into More Complex Molecular Architectures

The use of this compound as a building block for the synthesis of more complex molecules is a promising area for future research. The hydroxyl group provides a handle for further functionalization, allowing for its incorporation into larger and more intricate molecular frameworks.

Developing reliable methods to couple this cyclobutane derivative with other molecules will be key to unlocking its potential in the synthesis of novel compounds with potential applications in various fields of chemistry.

Q & A

Q. Divergent biological activity How to standardize assays for this compound?

  • Methodological Answer :
  • Protocol Harmonization : Use standardized cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Replicate Studies : Conduct multi-lab validation to address variability in IC₅₀ values.
  • Meta-Analysis : Aggregate published data on analogous compounds to establish baseline activity thresholds .

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